molecular formula C13H11Cl2N5 B6421220 1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-98-0

1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B6421220
CAS RN: 890897-98-0
M. Wt: 308.16 g/mol
InChI Key: QRMLWRIUNBFPKH-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . They have also been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of hydrazonyl bromides with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . The reaction of these derivatives with formamide, formic acid, and triethyl orthoformate gives the pyrazolo[3,4-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a six-membered unsaturated ring composed of carbon and nitrogen .

Scientific Research Applications

1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a fluorescent probe in biological assays, and as a drug candidate. Additionally, this compound has been used to study the structure and function of enzymes, to study the binding of ligands to proteins, and to study the effects of drugs on the nervous system.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory experiments is its low toxicity. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and its solubility decreases as the pH increases. Additionally, its fluorescence is easily quenched by other molecules, and it is not very stable in the presence of light or heat.

Future Directions

There are a number of potential future directions for 1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine research. These include further research into its mechanism of action, the development of new synthetic methods, the development of new fluorescent probes, and the exploration of its potential as a drug candidate. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its structure and reactivity could lead to the development of new compounds with similar properties.

Synthesis Methods

The synthesis of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be accomplished by two different methods. The first is a two-step method involving the reaction of p-dichlorobenzene with N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, followed by the reaction of the resulting intermediate with sodium hydroxide. The second method involves the reaction of p-dichlorobenzene with N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine in the presence of sodium hydroxide. Both methods produce this compound in good yields.

Biochemical Analysis

Biochemical Properties

Compounds with similar pyrazolo[3,4-d]pyrimidine cores have been reported to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of the enzymes or proteins, potentially influencing their activities .

Cellular Effects

Similar compounds have shown to exert effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Compounds with similar structures have been reported to exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been evaluated for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their interactions with various enzymes or cofactors, as well as their effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c1-19(2)12-9-6-18-20(13(9)17-7-16-12)8-3-4-10(14)11(15)5-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMLWRIUNBFPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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